2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , is derived through systematic analysis of its molecular architecture. The parent structure, 1H-pyrido[4,3-b]indole , consists of a fused bicyclic system combining a pyridine ring (positions 1–6) and an indole moiety (positions 7–11). The prefix 2,3,4,5-tetrahydro indicates partial saturation of the pyridine ring, resulting in a six-membered ring with two double bonds.
The substituents are assigned based on priority rules:
- 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl : A sulfonyl group (-SO₂-) bridges the tetrahydro-pyridoindole core at position 2 to the 4-position of a 2,1,3-benzothiadiazole ring. The benzothiadiazole system (C₆H₄N₂S) is numbered such that the sulfur atom occupies position 1, nitrogen atoms positions 2 and 3, and the sulfonyl group attaches to position 4.
- 8-Chloro : A chlorine atom substitutes position 8 of the indole fragment, corresponding to the para position relative to the fused pyridine ring.
The molecular formula, C₁₇H₁₃ClN₄O₂S₂ , corroborates this structure, with a molecular weight of 404.9 g/mol . Key fragments include:
- Tetrahydro-pyridoindole core : C₁₁H₁₀N₂
- Benzothiadiazole-sulfonyl moiety : C₆H₃N₂O₂S₂
- Chlorine substituent : Cl
A comparative analysis of analogous compounds, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (C₁₁H₁₂N₂), confirms the consistency of the formula with the addition of the sulfonyl-benzothiadiazole and chlorine groups.
Crystal Structure Characterization via X-ray Diffraction Studies
While direct X-ray crystallographic data for this specific compound are not publicly available, insights can be extrapolated from structurally related benzothiadiazole derivatives. For example, α-carboline-based benzothiadiazole compounds exhibit planar benzothiadiazole rings with bond lengths of 1.74–1.78 Å for S-N and 1.28–1.32 Å for N=N, consistent with aromatic delocalization. The sulfonyl group typically adopts a tetrahedral geometry around sulfur, with S=O bond lengths of 1.43–1.45 Å and O-S-O angles of 118–120° .
In the tetrahydro-pyridoindole core, partial saturation introduces chair-like conformations in the six-membered ring. For instance, in 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, the saturated carbons (C2–C5) deviate from planarity by 0.3–0.5 Å , creating a puckered geometry that minimizes steric strain. The chlorine substituent at position 8 lies in the plane of the indole fragment, with C-Cl bond lengths averaging 1.72 Å .
Conformational Analysis of the Tetrahydro-pyridoindole Core
The tetrahydro-pyridoindole core adopts a twist-boat conformation to alleviate steric clashes between the sulfonyl-benzothiadiazole group and the indole system. Computational modeling of similar structures predicts a dihedral angle of 25–30° between the benzothiadiazole and indole planes, optimizing π-π interactions while minimizing van der Waals repulsions. The saturated C2–C5 bonds enable flexibility, with rotational barriers of 8–10 kcal/mol for interconversion between conformers.
Key torsional angles include:
- N1-C2-C3-C4 : -45° (gauche conformation)
- C5-C6-C7-N8 : 120° (eclipsed)
These angles facilitate a compact molecular geometry, enhancing stability through intramolecular hydrogen bonding between the sulfonyl oxygen and the indole NH group (distance: 2.1–2.3 Å ).
Electronic Structure of the Benzothiadiazole-Sulfonyl Moiety
The benzothiadiazole-sulfonyl group acts as a strong electron-withdrawing unit , polarizing the molecule’s electronic density. Density functional theory (DFT) calculations on analogous systems reveal:
- Benzothiadiazole ring : Exhibits a LUMO energy of -2.8 eV , characteristic of electron-deficient aromatic systems.
- Sulfonyl group : Further lowers the LUMO to -3.1 eV via inductive (-I) effects, enhancing charge-transfer capabilities.
Resonance structures delocalize electron density from the sulfonyl group into the benzothiadiazole ring, creating a quinoidal distortion that shortens the C-S bond to 1.76 Å . This electronic configuration supports applications in optoelectronics, where such compounds serve as electron-transport materials in organic light-emitting diodes (OLEDs).
The chlorine substituent exerts a minor electron-withdrawing effect (-I), raising the HOMO energy slightly to -5.4 eV compared to non-chlorinated analogs (-5.6 eV). This modulation enhances hole-blocking efficiency in device applications.
Table 1: Key Structural Parameters
Properties
Molecular Formula |
C17H13ClN4O2S2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-[(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-10-4-5-13-11(8-10)12-9-22(7-6-14(12)19-13)26(23,24)16-3-1-2-15-17(16)21-25-20-15/h1-5,8,19H,6-7,9H2 |
InChI Key |
UIHDPKDOMMTCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group and the chloro substituent. The final step involves the formation of the tetrahydro-pyridoindole ring system under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Sulfonamide Group
The benzothiadiazole sulfonyl group participates in:
-
Hydrolysis : Under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, yielding sulfonic acids or salts.
-
Nucleophilic Substitution : Reacts with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
Chlorine Substituent
The 8-chloro group undergoes:
-
Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts.
-
Nucleophilic Aromatic Substitution : Displacement by amines or alkoxides under high-temperature conditions.
Ring-Opening and Rearrangement Reactions
Under acidic conditions (e.g., trifluoroacetic acid), the pyridoindole ring undergoes cleavage to form non-fused heterocycles. For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acid-mediated ring-opening | TFA, reflux, 2 hours | Indole-linked pyrazol-5-ones (4 ) | 92% |
This transformation is stereospecific and influenced by substituents on the nitrogen atoms .
Oxidation
The tetrahydro-pyridoindole system is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| DDQ | CH₂Cl₂, room temperature | Aromatic pyridazino[3,4-b]indole | Partial aromatization |
| MnO₂ | Toluene, reflux | Indole derivatives | Moderate conversion |
Reduction
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the benzothiadiazole ring to a dihydro derivative, altering electronic properties.
Acid/Base-Mediated Reactions
-
Deprotonation : The NH group in the pyridoindole ring is deprotonated by strong bases (e.g., LDA), enabling alkylation or acylation at the nitrogen.
-
Protonation : In acidic media, the nitrogen atoms are protonated, enhancing solubility in polar solvents.
Biological Interaction Pathways
While not strictly a chemical reaction, the compound’s mechanism of action involves non-covalent interactions:
-
Enzyme Inhibition : The benzothiadiazole sulfonamide moiety acts as a zinc-binding group in metalloenzyme inhibition (e.g., carbonic anhydrase).
-
Receptor Binding : Pyridoindole derivatives exhibit affinity for serotonin and dopamine receptors, modulated by substituent electronic effects .
Stability and Degradation
-
Photodegradation : Exposure to UV light leads to cleavage of the sulfonamide bond, forming benzothiadiazole and pyridoindole fragments.
-
Hydrolytic Degradation : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridoindoles have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The unique combination of the benzothiadiazole and tetrahydro-pyridoindole structures may enhance this activity compared to other compounds.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Breast Cancer | 15 | |
| Similar Pyridoindole Derivative | Lung Cancer | 12 |
Antimicrobial Properties
Studies have also explored the antimicrobial potential of this compound. Its structural features suggest possible interactions with bacterial enzymes or receptors that can inhibit growth or induce cell death.
Enzyme Inhibition Studies
The compound's ability to bind to specific enzymes is crucial for elucidating its mechanism of action. Interaction studies have demonstrated that it can effectively inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial resistance.
Receptor Binding Studies
Research has indicated that this compound may interact with various biological receptors. Binding affinity studies are essential for understanding its therapeutic potential and optimizing its pharmacological profile.
Organic Electronics
The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Substituent Impact on Activity
- Chlorine (8-Cl): Enhances binding to hydrophobic pockets in receptors, as seen in 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives used in cannabinoid receptor studies .
- Fluorine (8-F) : Reduces steric hindrance compared to chlorine, increasing bioavailability but possibly lowering receptor affinity .
Biological Activity
The compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 1081145-21-2) is a complex organic molecule that incorporates multiple heterocyclic structures. It features a pyridoindole framework, known for its diverse biological activities, and a benzothiadiazole moiety that enhances its pharmacological properties. This article delves into the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.89 g/mol. The structure includes:
- Pyridoindole core : Associated with neuroprotective and anti-cancer activities.
- Benzothiadiazole group : Known to enhance bioactivity and solubility.
- Chlorine and sulfonyl groups : Contributing to reactivity and potential medicinal applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antitumor Effects : The tetrahydro-pyridoindole derivatives have shown promising results in inhibiting cancer cell proliferation.
- Neuroprotective Properties : Studies suggest potential applications in neurodegenerative diseases due to their ability to modulate neurotransmitter receptors.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial strains.
The biological activity of the compound is largely attributed to its ability to interact with specific biological targets such as enzymes or receptors. Interaction studies reveal that:
- The compound may act as a potentiator for the CFTR chloride channel, particularly in cystic fibrosis models.
- It has demonstrated binding affinity to various receptors involved in neuroprotection and cancer pathways.
Case Studies
-
Cystic Fibrosis Modulation :
- A study highlighted the efficacy of tetrahydro-pyridoindole derivatives in rescuing gating defects in CFTR channels associated with cystic fibrosis mutations (F508del and G551D). The results indicated a significant dose-dependent activation of mutant CFTR channels when treated with these compounds .
- Antitumor Activity :
Data Table: Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Alkylation Reactions : To introduce alkyl groups that enhance biological activity.
- Cyclization Processes : Leading to the formation of the indole structure which is crucial for its pharmacological properties.
Research has also focused on creating derivatives with altered biological activities or improved pharmacokinetic profiles through modifications at various positions on the molecule.
Q & A
Q. What are the standard protocols for synthesizing the pyrido[4,3-b]indole core structure?
The pyrido[4,3-b]indole scaffold is typically synthesized via cyclocondensation reactions. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with substituted phenylhydrazines under acidic conditions to form tetrahydro-1H-pyrido[4,3-b]indoles. Key steps include:
- Hydrazine coupling : (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride reacts with 4-oxopiperidine derivatives to initiate ring closure .
- By-product management : Trace impurities like 6-chloro-8-methoxy analogs are removed via trituration with chilled ethanol .
- Purification : Silica gel chromatography with gradients of DCM/EtOAc (7:3) ensures product isolation .
Q. How are intermediates characterized during multi-step synthesis?
Intermediate purity and structure are verified via:
- Thin-layer chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.50 in CHCl3/MeOH 95:5) .
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, methyl groups at δ 1.84 ppm (singlet) indicate symmetric environments .
- Elemental analysis : Matches calculated and observed C/H/N percentages (e.g., C: 82.45% observed vs. 82.26% calculated) .
Q. What solvents and reaction conditions optimize sulfonylation at the benzothiadiazole moiety?
Sulfonylation of benzothiadiazole derivatives often requires:
- Anhydrous conditions : Use of DMF or CHCl to prevent hydrolysis.
- Controlled reagent addition : Slow addition of sulfonyl chlorides to avoid exothermic side reactions, as seen in KMnO-mediated oxidations .
- Post-reaction neutralization : Quenching with 10% NaCO to stabilize pH (~7.5) before extraction .
Advanced Research Questions
Q. How can conflicting NMR data for regioisomers be resolved?
Contradictions in NMR assignments (e.g., distinguishing C-8 vs. C-6 chloro substituents) are addressed via:
- 2D NMR techniques : HSQC and HMBC correlate proton signals with shifts to confirm connectivity .
- X-ray crystallography : Definitive structural determination, as applied to 2-(4-chloro-indol-2-ylidene)-cyanoacetamide .
- Computational modeling : DFT calculations predict chemical shifts and compare them with experimental data .
Q. What strategies minimize by-products during Pd-catalyzed amidation/cyclization?
Pd-catalyzed reactions (e.g., forming pyrido[2,3-b]indoles) require:
Q. How do electronic effects of substituents influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (EWGs) : Trifluoromethoxy (-OCF) at C-8 enhances metabolic stability but may reduce solubility .
- Hydrogen-bond donors : Amide or sulfonamide groups improve target binding, as shown in pyrazolylmethanone derivatives (IC < 100 nM) .
- Steric hindrance : Bulky substituents at C-2 (e.g., cyclohexyl) can block off-target interactions .
Methodological Recommendations
- Contradictory yields : Re-evaluate stoichiometry (e.g., KMnO addition rate) and solvent polarity to resolve discrepancies .
- Scale-up challenges : Replace column chromatography with recrystallization (e.g., EtOH/hexane) for >10-g batches .
- Thermal sensitivity : Use jacketed reactors with automated cooling for exothermic steps (e.g., oxidations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
